molecular formula C16H29ClN2O4 B13509333 8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride

8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride

Cat. No.: B13509333
M. Wt: 348.9 g/mol
InChI Key: BZKBSHQHMCSYEM-UHFFFAOYSA-N
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Description

8-Tert-butyl 4-ethyl 1,8-diazaspiro[45]decane-4,8-dicarboxylate hydrochloride is a complex organic compound with a unique spirocyclic structure This compound is characterized by its diazaspirodecane core, which is a bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of diazaspirodecane derivatives with tert-butyl and ethyl substituents under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s diazaspirodecane core allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Tert-butyl 4-ethyl 1,8-diazaspiro[4Its spirocyclic structure also contributes to its distinct reactivity and interaction with biological targets .

Properties

Molecular Formula

C16H29ClN2O4

Molecular Weight

348.9 g/mol

IUPAC Name

8-O-tert-butyl 4-O-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate;hydrochloride

InChI

InChI=1S/C16H28N2O4.ClH/c1-5-21-13(19)12-6-9-17-16(12)7-10-18(11-8-16)14(20)22-15(2,3)4;/h12,17H,5-11H2,1-4H3;1H

InChI Key

BZKBSHQHMCSYEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCNC12CCN(CC2)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

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